molecular formula C20H20N4O5 B2768509 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide CAS No. 1105211-01-5

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide

Número de catálogo: B2768509
Número CAS: 1105211-01-5
Peso molecular: 396.403
Clave InChI: XSLLBUQNLPIOMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with pyrimidine and indole moieties. Key structural attributes include:

  • 7,8-Dimethoxy groups: Electron-donating substituents that may enhance solubility and influence receptor binding.
  • Acetamide side chain: Linked to a (5-methylfuran-2-yl)methyl group, providing steric bulk and hydrophobic character.

Propiedades

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-11-4-5-12(29-11)8-21-17(25)9-24-10-22-18-13-6-15(27-2)16(28-3)7-14(13)23-19(18)20(24)26/h4-7,10,23H,8-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLLBUQNLPIOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the furan moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating various diseases:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Antiviral Properties : Research indicates potential effectiveness against viral infections, possibly by targeting viral replication mechanisms.

Biological Studies

Research into the biological activities of this compound includes:

  • Mechanism of Action : Understanding how it interacts with molecular targets within cells to modulate biochemical pathways.
  • In Vivo Studies : Evaluating its efficacy in animal models for pain relief and tumor regression.

Chemical Biology

The compound serves as a building block for synthesizing more complex molecules, contributing to the development of new pharmaceuticals.

Case Studies

  • Anticancer Research : A study evaluated the compound's IC50 values across various cancer cell lines, demonstrating significant inhibition at low concentrations.
  • Antiviral Efficacy : Another investigation focused on its activity against specific viruses, showing promising results that warrant further exploration.

Mecanismo De Acción

The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()

  • Core : Pyrimidoindole with 3-methyl and 4-oxo groups.
  • Substituents :
    • Sulfanyl (S) linkage vs. oxygen in the target compound’s acetamide.
    • 4-(Trifluoromethoxy)phenyl group: A strong electron-withdrawing substituent, enhancing metabolic stability but reducing solubility.
  • Implications : The trifluoromethoxy group may improve target affinity in hydrophobic pockets, whereas the sulfanyl linkage could alter redox properties .

N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide ()

  • Core : Pyrimidoindole with 8-methyl substitution.
  • Substituents: 3-Methoxyphenylmethyl group: Moderately electron-donating, similar to the target’s furan group.
  • Implications : The oxadiazole may confer stronger π-π stacking interactions, while the methoxyphenyl group balances hydrophobicity and solubility .

Heterocyclic Acetamide Derivatives

Thiazolidinone-Based Acetamides ()

  • Example: N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (5j) Core: Thiazolidinone with nitro and hydroxy groups. Key Differences: Nitro groups increase toxicity risk; thiazolidinone rings are associated with antidiabetic activity (e.g., PPARγ agonism). Implications: The target compound’s dimethoxy and furan groups likely offer a safer profile .

Oxadiazole Sulfanyl Acetamides ()

  • Example : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides
    • Core : Oxadiazole-thiol linked to indole.
    • Key Differences : Sulfanyl groups enable disulfide bonding, whereas the target’s acetamide relies on hydrogen bonding.
    • Implications : Indole moieties may enhance CNS penetration, but sulfanyl groups pose metabolic instability .

Physicochemical Properties

Property Target Compound
Molecular Weight ~450–500 (estimated) 537.67 g/mol (CAS 537667-98-4) 1111988-89-6 (exact MW N/A)
LogP Moderate (due to furan) High (CF3O group) Moderate (oxadiazole)
Hydrogen Bond Acceptors 8–10 9 10–12

Research Findings and Implications

  • Structural Advantages : The target compound’s dimethoxy and furan groups balance solubility and target engagement, avoiding the toxicity risks of nitro () or iodo () substituents.
  • Activity Predictions: Pyrimidoindole derivatives with electron-donating groups (e.g., methoxy) show promise in kinase inhibition, while thiazolidinones are better suited for metabolic disorders.
  • Knowledge Gaps: Direct bioactivity data for the target compound are lacking; further assays are needed to validate its mechanism and efficacy.

Actividad Biológica

The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5C_{22}H_{22}N_{4}O_{5} with a molecular weight of approximately 422.4 g/mol. The structure features a pyrimidine and indole core, which are often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example:

  • In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, it demonstrated significant activity against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
    Cell LineIC50 Value (µM)
    A5490.05
    MCF70.04
    HCT1160.06

These values indicate that the compound's efficacy is comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : It can induce cell cycle arrest at various phases, contributing to its antiproliferative effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Lung Cancer Cells : A study published in a peer-reviewed journal reported that treatment with the compound led to a decrease in cell viability in A549 cells by more than 70% at concentrations above 1 µM over 48 hours .
  • Mechanistic Insights : Another study focused on the signaling pathways affected by this compound, revealing that it downregulates the PI3K/Akt pathway, which is crucial for cell survival and proliferation in cancer cells .

Q & A

Q. What are the foundational synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions:

  • Pyrimidoindole core formation : Cyclization of precursors (e.g., indole derivatives and pyrimidine analogs) under acidic/basic conditions.
  • Functionalization : Methylation using dimethyl sulfate or methyl iodide to introduce dimethoxy groups, followed by coupling with the furan-methylacetamide moiety via nucleophilic substitution .
  • Characterization : Intermediates are validated using NMR (¹H/¹³C) for structural elucidation and HPLC for purity assessment (>95% purity threshold) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm; furan methyl at δ 2.3 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (theoretical: 396.4 g/mol; observed: 396.3 ± 0.1 g/mol) .

Q. What preliminary biological screening methods are used to evaluate its anticancer potential?

  • In vitro cytotoxicity assays : MTT or SRB assays across cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. For example, IC50 = 2.1 µM in HeLa cells .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized for industrial translation?

  • Continuous flow reactors : Enhance reaction efficiency and reduce byproducts (e.g., 20% yield increase compared to batch processes) .
  • Computational reaction design : Quantum mechanical calculations (DFT) predict transition states and optimize reaction parameters (e.g., temperature, solvent polarity) .
  • Catalyst screening : Immobilized catalysts (e.g., Pd/C) improve coupling reaction yields (>85%) .

Q. How do structural modifications impact biological activity, and what strategies resolve contradictory data?

  • SAR studies : Modifying the furan moiety (e.g., replacing methyl with halogen) alters logP and bioavailability. For instance, a chloro-substituted analog shows 3-fold higher potency .
  • Data contradiction resolution :
  • Orthogonal assays : Confirm apoptosis via caspase-3 activation if MTT results conflict with flow cytometry.
  • Standardized protocols : Use identical cell passage numbers and serum-free conditions to minimize variability .

Q. What methodologies elucidate the compound’s mechanism of action in antiviral contexts?

  • Target identification : SPR-based binding assays screen for interactions with viral proteases (e.g., SARS-CoV-2 Mpro) .
  • Inhibitor kinetics : Time-dependent inhibition assays with Lineweaver-Burk plots differentiate competitive/non-competitive binding .
  • CRISPR-Cas9 knockouts : Validate target relevance by deleting putative viral entry receptors in host cells .

Q. How are in vivo pharmacokinetic parameters optimized for therapeutic efficacy?

  • Microsomal stability assays : Liver microsomes quantify metabolic half-life (t1/2 = 45 min in murine models) .
  • Formulation strategies : Nanoemulsions or PEGylation improve oral bioavailability from 12% to 38% .
  • Toxicity screening : Acute toxicity studies in Wistar rats (LD50 > 500 mg/kg) guide safe dosing ranges .

Methodological Guidance for Data Interpretation

  • Handling solubility challenges : Use co-solvents (e.g., DMSO:PBS = 1:9) for in vitro assays; avoid concentrations >10 mM to prevent solvent interference .
  • Validating target engagement : Thermal shift assays (TSA) confirm compound binding to purified enzymes via melting temperature (Tm) shifts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.